Biochemical SPR Inhibition Potency: QM385 vs. SPRi3
QM385 exhibits a 35- to 50-fold higher binding affinity for human sepiapterin reductase compared to the first-generation inhibitor SPRi3 in a cell-free assay. QM385 binds with an IC50 of 1.49 nM [1], whereas SPRi3 displays an IC50 range of 53–74 nM under comparable conditions . This improvement in potency enables effective target engagement at substantially lower compound concentrations.
| Evidence Dimension | Biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.49 nM |
| Comparator Or Baseline | SPRi3: 53–74 nM |
| Quantified Difference | ~35- to 50-fold improvement |
| Conditions | Cell-free binding assay (TR-FRET) against human SPR |
Why This Matters
Higher potency reduces the required compound concentration in experimental systems, minimizing off-target effects and solvent (e.g., DMSO) interference in cellular assays.
- [1] Cronin SJF, Seehus C, Weidinger A, et al. The metabolite BH4 controls T cell proliferation in autoimmunity and cancer. Nature. 2018 Nov;563(7732):564-568. View Source
